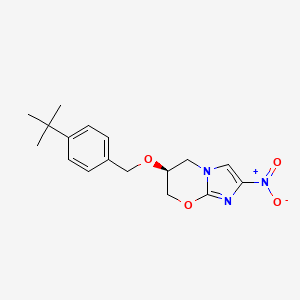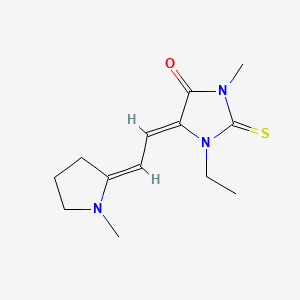
1-Ethyl-3-methyl-5-((1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with the molecular formula C13H19N3OS This compound is characterized by its unique structure, which includes an imidazolidinone core with various substituents, including an ethyl group, a methyl group, and a pyrrolidine derivative
Vorbereitungsmethoden
The synthesis of 1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves several steps. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The pyrrolidine derivative is then added via a condensation reaction. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Analyse Chemischer Reaktionen
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-ETHYL-3-METHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be compared with similar compounds such as:
1-ETHYL-3-METHYLIMIDAZOLIDIN-2-ONE: This compound lacks the pyrrolidine and sulfanyl groups, making it less complex and potentially less active in certain biological applications.
1-METHYL-3-ETHYL-5-[2-(1-METHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]-2-THIOXOIMIDAZOLIDIN-4-ONE: This compound is structurally similar but has a thioxo group instead of a sulfanylidene group, which may affect its reactivity and biological activity
Eigenschaften
CAS-Nummer |
93446-30-1 |
|---|---|
Molekularformel |
C13H19N3OS |
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
(5Z)-1-ethyl-3-methyl-5-[(2E)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H19N3OS/c1-4-16-11(12(17)15(3)13(16)18)8-7-10-6-5-9-14(10)2/h7-8H,4-6,9H2,1-3H3/b10-7+,11-8- |
InChI-Schlüssel |
DNZQZGXRHDMGGN-WAKDDQPJSA-N |
Isomerische SMILES |
CCN1/C(=C\C=C\2/CCCN2C)/C(=O)N(C1=S)C |
Kanonische SMILES |
CCN1C(=CC=C2CCCN2C)C(=O)N(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


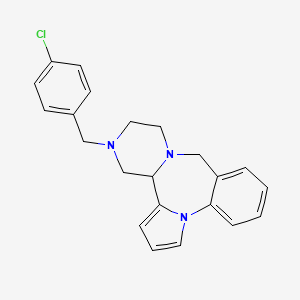

![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)
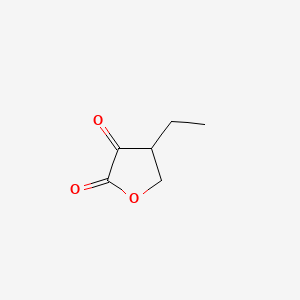
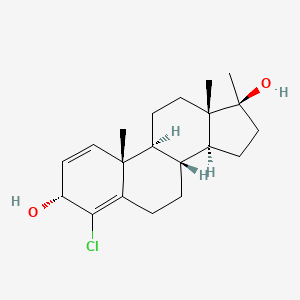
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
